Odor Threshold of 3-Methylhex-2-enoic acid vs. 2-Methylhex-2-enoic Acid
3-Methylhex-2-enoic acid (trans isomer) has an experimentally determined odor threshold of approximately 1 ng [1]. The (S)-enantiomer exhibits a threshold of 0.08 ng/L air (cumin-like odor), while the (R)-enantiomer has a threshold of 0.2 ng/L air (weak animalic odor) [2]. In contrast, 2-methylhex-2-enoic acid, which lacks the C3-methyl group, has a qualitatively different odor profile described as 'cheesy fruity' but no comparable quantitative threshold has been reliably reported [3]. This difference in sensory potency and character is critical for applications in flavor and fragrance formulation.
| Evidence Dimension | Odor detection threshold |
|---|---|
| Target Compound Data | ~1 ng (3MH2), 0.08 ng/L air ((S)-enantiomer), 0.2 ng/L air ((R)-enantiomer) |
| Comparator Or Baseline | 2-Methylhex-2-enoic acid: 'cheesy fruity' odor (qualitative only); no quantitative threshold data available |
| Quantified Difference | 3MH2 exhibits sub-nanogram per liter detection; 2-methyl analog lacks comparable quantitative data |
| Conditions | Human sensory panel; air dilution olfactometry |
Why This Matters
For odorant research or flavor formulation, the exceptionally low detection threshold of 3-methylhex-2-enoic acid makes it a potent trace component, whereas the 2-methyl analog would require higher concentrations to achieve a similar sensory impact, altering formulation economics and perceptual character.
- [1] Natsch A, Derrer S, Flachsmann F, Schmid J. A broad diversity of volatile carboxylic acids, released by a bacterial aminoacylase from axilla secretions, as candidate molecules for the determination of human-body odor type. Chem Biodivers. 2006;3(1):1-20. View Source
- [2] Chemistry StackExchange. Revision: 3-Methylhex-2-enoic acid enantiomer odor thresholds. Retrieved from https://chemistry.stackexchange.com. View Source
- [3] FlavScents. 2-methyl-2-hexenoic acid. Retrieved from https://flavscents.com/library/material/42053e63e1b/a. View Source
